Geranylgeraniol
Overview
Description
Geranylgeraniol (GG) is a diterpenoid alcohol . It is a colorless waxy solid and an important intermediate in the biosynthesis of other diterpenes, vitamins E, and K . It is also used in the post-translational modification known as geranylgeranylation . GG is synthesized endogenously in the human body via the mevalonate pathway .
Synthesis Analysis
Geranylgeraniol is produced in the isoprenoid pathway and mediates the function of various plant metabolites. It is synthesized by GGPPS (GGPP synthases) in plants . A process for synthesizing geranylgeraniol includes steps such as selectively oxidizing (E)-methyl of geranyl acetate by SeO2-tert-butyl hydrogen peroxide in dichloromethane to obtain mixed oxide, reducing by sodium borohydride in methanol to obtain 8-geranyl hydroxy acetate, reacting on phosphorus tribromide in anhydrous ether under the existence of pyridine to obtain trans-8-geranyl bromoacetate, condensation reacting on geranyl sulfone in N,N-dimethyl methylamide under the existence of tert-butanol potassium to obtain 9-sulfogeranyl geraniol, and reducing by lithium in methylamine .
Molecular Structure Analysis
Geranylgeraniol is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates . A structural alignment of all eight active GGRs reveals very little commonalities among all protein sequences with known crystal structures .
Chemical Reactions Analysis
Geranylgeraniol has been shown to reverse the negative effects of NBPs in human fibroblasts, osteogenic cells, and HUVEC cells . It also aids in synthesizing steroid hormones like progesterone and testosterone, impacting metabolism, immune responses, and reproductive health .
Physical And Chemical Properties Analysis
Geranylgeraniol is a colorless waxy solid . It is an important intermediate in the biosynthesis of other diterpenes, of vitamins E, and of K . It is also used in the post-translational modification known as geranylgeranylation .
Scientific Research Applications
Antileishmanial Activity
Geranylgeraniol, the major bioactive constituent from Bixa orellana seeds, has shown significant activity against Leishmania amazonensis. It inhibited both the promastigote and intracellular amastigote forms of the parasite. This antileishmanial property was mediated by apoptosis-like cell death, primarily involving mitochondrial alterations and increased superoxide anion production, without causing harm to human blood cells (Lopes et al., 2012).
Anti-cancer Properties
Geranylgeraniol has been found to suppress the growth of various human tumors, including liver, lung, ovary, pancreas, colon, stomach, and blood cancers. Its mechanism involves inducing cell cycle arrest, apoptosis, and cell differentiation, possibly through the depletion of mevalonate, a critical component for cell growth (Katuru et al., 2011). In a similar study, geranylgeraniol demonstrated the ability to suppress the viability of human prostate carcinoma cells, again implicating the role of HMG CoA reductase inhibition (Fernandes et al., 2013).
Immunomodulatory Effects
In human macrophage-like cells, geranylgeraniol exhibited anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NFκB). It decreased the expression of inflammatory genes and suppressed NFκB signaling proteins, indicating its potential as an immunomodulator (Giriwono et al., 2019).
Impact on Muscle Differentiation
Geranylgeraniol was shown to induce myogenic differentiation in mouse myoblasts derived from muscle satellite cells. It reduced the expression of muscle atrophy-related ubiquitin ligases and did not adversely affect cell proliferation, suggesting its potential application in muscle-related therapies (Matsubara et al., 2018).
Role in Testosterone Production
Geranylgeraniol has been found to regulate the steroidogenesis pathway in testis-derived cells, enhancing testosterone and progesterone levels. This effect was mediated by activating adenylate cyclase via cAMP/PKA signaling, highlighting its potential therapeutic use for low testosterone levels (Ho et al., 2018).
Natural Source for Cancer Prevention
Studies have shown that geranylgeraniol andits derivatives, found in polished rice and other foods, could be metabolized to geranylgeranoic acid, a compound with potential cancer-preventive properties. This metabolic pathway, involving several steps from geranylgeranyl diphosphate to geranylgeranoic acid, indicates the role of dietary intake of geranylgeraniol in cancer prevention (Muraguchi et al., 2011).
Toxicological Evaluation
A comprehensive toxicological evaluation of geranylgeraniol revealed its safety profile. Various tests, including genotoxic potential and subchronic toxicity studies, showed no significant mutagenicity or adverse systemic effects, supporting its safety for potential therapeutic applications (Preece et al., 2021).
Biotechnological Production
Research in microbial and fungal systems has explored the overexpression of genes involved in the biosynthesis of geranylgeraniol. These studies aim at increasing the production of geranylgeraniol for its commercial applications, including in perfumes and pharmaceuticals (Ohto et al., 2010); (You et al., 2014).
Interaction with Bisphosphonates
Geranylgeraniol was found to counteract the negative effects of bisphosphonates on human oral keratinocytes, suggesting its potential role in mitigating complications related to bisphosphonate therapy, such as bisphosphonate-related osteonecrosis of the jaw (BP-ONJ) (Pabst et al., 2015).
properties
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISWRZIEWCUBN-QIRCYJPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345665 | |
Record name | Geranylgeraniol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geranylgeraniol | |
CAS RN |
24034-73-9, 7614-21-3 | |
Record name | Geranylgeraniol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geranylgeraniol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranylgeraniol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Geranyl geraniol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERANYLGERANIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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